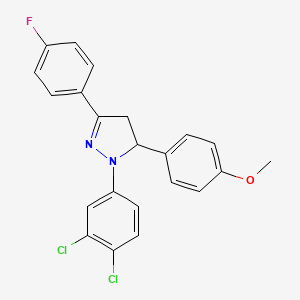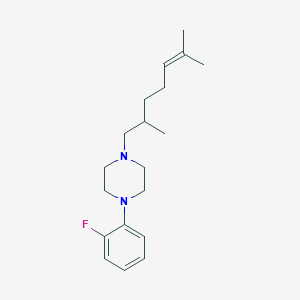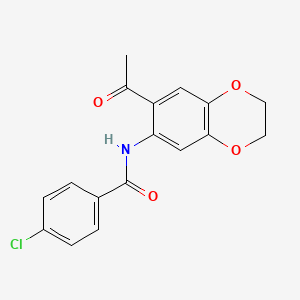
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine-based compound that has been synthesized using various methods. This compound has shown potential in various scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
科学的研究の応用
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has shown potential in various scientific research applications. One of the significant applications is in the study of its mechanism of action. It has been found that this compound acts as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to improve glucose tolerance and insulin secretion, making this compound a potential candidate for the treatment of type 2 diabetes.
作用機序
The mechanism of action of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones, which play a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 results in increased levels of incretin hormones, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have significant biochemical and physiological effects. It has been found to improve glucose tolerance and insulin secretion in animal models of type 2 diabetes. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
実験室実験の利点と制限
One of the significant advantages of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity towards DPP-4. This compound has been shown to selectively inhibit DPP-4 without affecting other enzymes. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One of the significant directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics in animal models and humans. This will help in determining the optimal dosage and administration route of the compound. Further research is also needed to explore the potential of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a pyrrolidine-based compound that has shown potential in various scientific research applications. It acts as an inhibitor of DPP-4, leading to improved glucose tolerance and insulin secretion. This compound has significant biochemical and physiological effects, including anti-inflammatory and antioxidant effects. It has advantages and limitations in lab experiments, and several future directions are identified for further research. The study of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has the potential to contribute significantly to the development of new treatments for various diseases.
合成法
The synthesis of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been achieved using various methods. One of the commonly used methods involves the reaction of 4-bromobenzylamine with 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with maleic anhydride to obtain the final compound. Another method involves the reaction of 4-bromobenzylamine with 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid, followed by the reaction with phthalic anhydride. The product obtained is then treated with hydrochloric acid to obtain the final compound.
特性
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-23-16-8-6-15(7-9-16)20-17(21)11-13(18(20)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUUBEXNRJSODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4937063.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B4937068.png)
![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4937081.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]butanamide](/img/structure/B4937085.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4937093.png)

![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)
![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)
